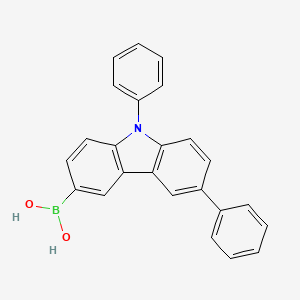

6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid

Description

The exact mass of the compound (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6,9-diphenylcarbazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BNO2/c27-25(28)19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDQRXUWQFRMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80732751 | |

| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133058-06-6 | |

| Record name | (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80732751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,9-Diphenyl-9H-carbazole-3-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid: A Keystone Building Block for Advanced Organic Electronics

Foreword: The Strategic Importance of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid in Modern Materials Science

In the relentless pursuit of next-generation electronic and optoelectronic devices, the design and synthesis of novel organic materials with tailored properties remain a paramount objective. Among the vast landscape of functional organic molecules, carbazole derivatives have emerged as a cornerstone, celebrated for their exceptional thermal stability, excellent charge transport capabilities, and inherent fluorescence.[1][2] When functionalized with a boronic acid moiety, these carbazole scaffolds are transformed into versatile building blocks, primed for constructing complex, high-performance molecular architectures.

This technical guide focuses on a particularly promising derivative: (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid. The strategic placement of phenyl groups at the 6 and 9 positions of the carbazole core, combined with the reactive boronic acid group at the 3-position, imbues this molecule with a unique set of properties that make it an invaluable asset for researchers and drug development professionals. This guide will provide an in-depth exploration of its chemical structure, a detailed synthesis protocol with mechanistic insights, and a comprehensive overview of its applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).

I. Unveiling the Molecular Architecture: Structure and Physicochemical Properties

The efficacy of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid as a molecular building block is intrinsically linked to its distinct chemical structure. The core of the molecule is a carbazole heterocycle, a rigid and planar fused ring system known for its high thermal stability and efficient hole-transporting characteristics.[2]

The key structural features and their implications are as follows:

-

Diphenyl Substitution: The presence of phenyl groups at both the N-9 and C-6 positions significantly influences the molecule's properties. The N-phenyl group enhances the solubility of the molecule in common organic solvents and can modulate the electronic properties of the carbazole core. The C-6 phenyl group extends the π-conjugation of the system, which can be advantageous for charge transport and can influence the material's optical properties. This diphenyl substitution pattern also contributes to the formation of stable amorphous films, a critical requirement for the fabrication of uniform and long-lasting OLED devices.[3]

-

Boronic Acid Functionality: The boronic acid group (-B(OH)₂) at the 3-position is the reactive handle of the molecule. It readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile formation of new carbon-carbon bonds, enabling the straightforward synthesis of larger, more complex conjugated molecules for advanced material applications.[4][5]

Below is a 2D representation of the chemical structure of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.

Caption: Synthetic workflow for (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid.

Detailed Experimental Protocol:

Materials and Reagents:

-

Carbazole

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

N-Bromosuccinimide (NBS)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Step-by-Step Procedure:

Stage 1: Synthesis of 9-Phenyl-9H-carbazole

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole, iodobenzene (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to reflux (typically around 140-150 °C) and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water. A precipitate will form.

-

Purification: Collect the solid by filtration, wash it thoroughly with water, and then dry it. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality: The Ullmann condensation is a classic and effective method for forming C-N bonds. Copper(I) iodide acts as a catalyst to facilitate the coupling between the carbazole nitrogen and the aryl halide. Potassium carbonate is a necessary base to deprotonate the carbazole nitrogen, making it nucleophilic.

Stage 2: Synthesis of 3,6-Dibromo-9-phenyl-9H-carbazole

-

Reaction Setup: Dissolve the purified 9-phenyl-9H-carbazole in DMF in a round-bottom flask.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) to the solution in portions at room temperature. The reaction is typically exothermic, so cooling may be necessary.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, pour the reaction mixture into water. A precipitate will form.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/dichloromethane.

Causality: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The 3 and 6 positions are the most electronically activated sites for bromination. NBS is a convenient and selective source of electrophilic bromine.

Stage 3: Synthesis of (6-Bromo-9-phenyl-9H-carbazol-3-yl)boronic acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3,6-dibromo-9-phenyl-9H-carbazole in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: To the resulting aryl lithium species, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidic Workup: Quench the reaction by slowly adding a dilute aqueous solution of HCl (e.g., 1 M) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Causality: The lithium-halogen exchange is a powerful method for generating organolithium reagents. The low temperature (-78 °C) is crucial to prevent side reactions. The organolithium species is a strong nucleophile that readily attacks the electrophilic boron atom of the triisopropyl borate. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Stage 4: Synthesis of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid

-

Reaction Setup: In a round-bottom flask, combine (6-bromo-9-phenyl-9H-carbazol-3-yl)boronic acid, phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents), and a base like sodium carbonate or potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the final product.

Causality: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The palladium catalyst facilitates the reaction between the aryl bromide and the boronic acid in the presence of a base.

III. Spectroscopic Characterization: Validating the Molecular Identity

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the carbazole core and the two phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The two protons of the boronic acid group (-OH) will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

The ¹³C NMR spectrum will display a series of signals corresponding to the 24 carbon atoms in the molecule. The carbon atom attached to the boron (C-3) may show a broad signal or might be difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other aromatic carbons will provide further confirmation of the molecular structure.

IV. Applications in Organic Electronics: A Focus on OLEDs

(6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is a prime candidate for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are particularly well-suited for use in the hole transport layer (HTL) of these devices. [1] The Role in the Hole Transport Layer:

The HTL is a critical component in an OLED, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer. An ideal HTL material should possess:

-

High Hole Mobility: To ensure efficient charge transport and reduce the operating voltage of the device. The extended π-conjugation of the diphenylcarbazole core contributes to good charge mobility. [4]* High Glass Transition Temperature (Tg): A high Tg ensures the morphological stability of the thin film during device operation, preventing crystallization and degradation, thus leading to a longer device lifetime. The bulky and rigid structure of diphenylcarbazole derivatives typically results in high Tg values. [3]* Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTL material must be well-aligned with the work function of the anode and the HOMO level of the emissive layer to facilitate efficient hole injection and transport. The electronic properties of the diphenylcarbazole core can be tuned through further chemical modification to achieve optimal energy level alignment.

The Suzuki-Miyaura Coupling in OLED Material Synthesis:

The boronic acid functionality of (6,9-Diphenyl-9H-carbazol-3-yl)boronic acid is the key to its utility. It allows for the construction of larger, more complex molecules with tailored properties through the Suzuki-Miyaura coupling reaction. For instance, it can be coupled with various aryl halides to synthesize:

-

Star-shaped or dendritic molecules: These architectures can lead to materials with excellent amorphous film-forming properties and high thermal stability.

-

Linear conjugated polymers: For use in solution-processable OLEDs.

-

Bipolar host materials: By coupling with electron-accepting moieties, materials that can transport both holes and electrons can be synthesized, which is beneficial for achieving balanced charge injection and high efficiency in the emissive layer.

Sources

- 1. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]

- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 3. Di(arylcarbazole) substituted oxetanes as efficient hole transporting materials with high thermal and morphological stability for OLEDs [epubl.ktu.edu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic Acid: A Versatile Building Block for Advanced Materials and Therapeutics

Introduction: Unveiling a Key Architectural Element in Modern Chemistry

In the landscape of advanced materials and medicinal chemistry, the strategic design of molecular components is paramount to achieving desired functionalities. 6,9-Diphenyl-9H-carbazol-3-yl-3-boronic acid (CAS No. 1133058-06-6) has emerged as a significant building block, prized for its unique combination of a bulky, thermally stable diphenyl-carbazole core and a versatile boronic acid functional group. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring its synthesis, physicochemical properties, and key applications, with a focus on organic electronics and its potential in medicinal chemistry. The inherent properties of the carbazole moiety, such as its high thermal stability and excellent charge transport characteristics, make it a cornerstone in the development of materials for organic light-emitting diodes (OLEDs).[1][2] Concurrently, the boronic acid group is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and its growing importance as a pharmacophore in drug discovery.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1133058-06-6 | [5] |

| Molecular Formula | C₂₄H₁₈BNO₂ | [1] |

| Molecular Weight | 363.22 g/mol | [1] |

| Appearance | Typically an off-white to white powder | |

| Purity | ≥95-98% (as commercially available) | [5] |

| Solubility | Generally soluble in organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) |

Synthesis of this compound: A Representative Protocol

Step 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

The synthesis begins with the N-arylation of carbazole, followed by bromination at the 3-position and a subsequent N-arylation. A more direct, albeit potentially lower-yielding, approach could involve the direct diarylation and bromination of carbazole.

Experimental Protocol:

-

N-Phenylation of Carbazole: To a solution of carbazole in a suitable solvent such as toluene, add iodobenzene, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃). The reaction mixture is heated under an inert atmosphere for several hours. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield 9-phenyl-9H-carbazole.

-

Bromination: The resulting 9-phenyl-9H-carbazole is then brominated. A solution of N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) is added dropwise to a solution of 9-phenyl-9H-carbazole at room temperature. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). The product, 3-bromo-9-phenyl-9H-carbazole, is isolated and purified.

-

Second N-Arylation (Ullmann Condensation): The 3-bromo-9-phenyl-9H-carbazole is then subjected to a second N-arylation at the 6-position, which can be challenging and may require specific catalytic systems. A more plausible route would be to start with a pre-functionalized carbazole. A more common approach would be to perform a Suzuki coupling to add the second phenyl group at the 6-position after borylation of the 3-position. For the purpose of this guide, we will assume the successful synthesis of 3-bromo-6,9-diphenyl-9H-carbazole as the starting material for the next step.

Step 2: Borylation to Yield this compound

This step involves a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

-

Reaction Setup: A solution of 3-bromo-6,9-diphenyl-9H-carbazole in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithium-Halogen Exchange: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise. The reaction is stirred at this temperature for a specified time (e.g., 1-2 hours) to allow for the complete formation of the lithiated intermediate.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield this compound as a solid.

Caption: A representative workflow for the synthesis of this compound.

Applications in Organic Electronics: A Building Block for High-Performance OLEDs

The diphenyl-carbazole core of this molecule provides excellent thermal stability and charge-transporting properties, making it an ideal component for materials used in organic light-emitting diodes (OLEDs).[1][2] The boronic acid functionality allows for its facile incorporation into larger, more complex conjugated systems through Suzuki-Miyaura coupling reactions.[1] This enables the fine-tuning of the electronic and optical properties of OLED materials, leading to the development of specialized emitters, host materials, and charge-transport layers.

Role in OLED Device Architecture

Materials derived from this compound can be employed in various layers of an OLED device:

-

Host Materials: The high triplet energy of the carbazole core makes its derivatives suitable as host materials for phosphorescent emitters, particularly for blue-emitting devices. This is crucial for preventing reverse energy transfer from the guest emitter to the host, thereby maximizing device efficiency.

-

Hole-Transporting Layers (HTL): The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport from the anode to the emissive layer.

-

Electron-Blocking Layers (EBL): Due to their high highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, carbazole derivatives can effectively block the flow of electrons from the emissive layer to the hole-transport layer, leading to more efficient charge recombination in the desired region.

Caption: Schematic of a multilayer OLED device and the potential roles of materials derived from this compound.

Expected Photophysical Properties

| Property | Expected Range/Characteristic | Significance in OLEDs |

| HOMO Level | -5.4 to -5.8 eV | Influences hole injection efficiency from the anode/HIL. |

| LUMO Level | -2.0 to -2.4 eV | Affects electron injection and transport. |

| Triplet Energy (ET) | > 2.7 eV | Crucial for use as a host for blue phosphorescent emitters. |

| Photoluminescence Quantum Yield (PLQY) | Moderate to High | Indicates the material's intrinsic emissive efficiency. |

| Thermal Stability (Td) | High (> 350 °C) | Essential for device longevity and fabrication via thermal evaporation. |

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules.[6]

General Protocol for Suzuki-Miyaura Coupling

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound, an aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery and Development

The incorporation of a boronic acid moiety into bioactive molecules has been shown to modify their selectivity, physicochemical properties, and pharmacokinetic profiles.[4] Boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules, including sugars and glycoproteins. This property has been exploited in the design of enzyme inhibitors and sensors.

The carbazole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7] The combination of the carbazole nucleus with the boronic acid functional group in this compound presents an intriguing platform for the development of novel therapeutic agents.

While specific studies on the medicinal applications of this particular compound are not yet prevalent, its structural motifs suggest potential avenues for exploration:

-

Enzyme Inhibition: The boronic acid could act as a warhead to target the active sites of enzymes, such as serine proteases.

-

Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, potentially improving metabolic stability and cell permeability.

-

Scaffold for Library Synthesis: The molecule can be used as a starting point for the synthesis of a library of diverse carbazole derivatives via Suzuki coupling for screening against various biological targets.

Conclusion

This compound is a molecule of significant interest due to its hybrid structure that combines the favorable properties of a diphenyl-carbazole core with the synthetic versatility of a boronic acid. Its primary application lies in the field of organic electronics, where it serves as a crucial building block for high-performance OLED materials. Furthermore, its structural features suggest a promising, yet largely unexplored, potential in the realm of medicinal chemistry. As research in these areas continues to advance, the demand for well-characterized and high-purity building blocks like this compound is expected to grow, paving the way for future innovations in both advanced materials and therapeutics.

References

-

Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. PubMed Central. [Link]

-

The Synthesis and Application of Diphenyl Carbazole Boronic Acid in Advanced Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. Semantic Scholar. [Link]

-

STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

-

Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

-

This compound. Lumora Chemicals. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

-

Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI. [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. PubMed Central. [Link]

-

Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. Indian Academy of Sciences. [Link]

-

Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

The Role of Boronic Acids in Modern OLED Technology: A NINGBO INNO PHARMCHEM CO.,LTD Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Sourcing High-Quality (9-Phenyl-9H-carbazol-3-yl)boronic Acid for Your OLED Material Synthesis Needs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic sola. Nature. [Link]

-

Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. PubMed Central. [Link]

-

Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PubMed Central. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumorachemicals.com [lumorachemicals.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

The Chemistry and Application of Carbazole-Based Boronic Acids: A Technical Guide

This guide provides an in-depth exploration of the fundamental properties of carbazole-based boronic acids, a class of compounds at the forefront of materials science and drug discovery. We will delve into their synthesis, unique electronic and photophysical characteristics, reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Synergy of Carbazole and Boronic Acid

Carbazole is a nitrogen-containing heterocyclic aromatic compound known for its rigid, planar structure, excellent thermal stability, and hole-transporting capabilities.[1][2][3] These properties make it a valuable scaffold in the design of organic electronic materials.[1][2][3] When functionalized with a boronic acid group (-B(OH)₂), the resulting carbazole-based boronic acids become highly versatile building blocks.[1] The boronic acid moiety not only enhances solubility but, more importantly, serves as a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This powerful carbon-carbon bond-forming reaction allows for the precise construction of complex conjugated molecular architectures, which are fundamental to the performance of advanced materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4]

The unique interplay between the electron-donating carbazole core and the versatile boronic acid group underpins the diverse applications of these compounds, ranging from high-performance OLED materials to innovative fluorescent sensors and potential therapeutic agents.[7][8][9][10]

Synthetic Methodologies: Crafting the Building Blocks

The synthesis of carbazole-based boronic acids typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired substitution pattern and high purity. The choice of synthetic route is often dictated by the desired position of the boronic acid group on the carbazole scaffold and the nature of the substituents on the nitrogen atom.

A common and effective strategy involves the protection of the carbazole nitrogen, followed by bromination and subsequent conversion of the bromo-carbazole to the corresponding boronic acid or its pinacol ester derivative. The pinacol ester form is often preferred due to its enhanced stability and ease of purification.

General Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for preparing a carbazole-based boronic acid pinacol ester.

Caption: Generalized synthetic scheme for carbazole-based boronic acids.

Detailed Experimental Protocol: Synthesis of N-hexylcarbazole-3-yl-boronic acid pinacol ester

This protocol provides a step-by-step method for the synthesis of a representative carbazole-based boronic acid pinacol ester.

Step 1: N-Alkylation of Carbazole

-

To a solution of carbazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkylating agent (e.g., 1-bromohexane) dropwise and stir the reaction mixture at an elevated temperature (e.g., 80 °C) overnight.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-hexylcarbazole.

Step 2: Bromination of N-Hexylcarbazole

-

Dissolve N-hexylcarbazole in a chlorinated solvent (e.g., dichloromethane).

-

Add N-bromosuccinimide (NBS) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to yield 3-bromo-N-hexylcarbazole.

Step 3: Miyaura Borylation

-

In a flame-dried Schlenk flask, combine 3-bromo-N-hexylcarbazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a dry, degassed solvent (e.g., dioxane or toluene).

-

Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 90 °C) for several hours.

-

After cooling, filter the mixture through a pad of Celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to afford N-hexylcarbazole-3-yl-boronic acid pinacol ester.[11]

Physicochemical Properties: The Core of Functionality

The electronic and photophysical properties of carbazole-based boronic acids are central to their utility in various applications. These properties are highly tunable through chemical modification of the carbazole core and the substituents on the nitrogen atom and the boronic acid group.

Electronic Properties

The carbazole moiety is an excellent electron donor, which contributes to the hole-transporting capabilities of these molecules.[2][12] The introduction of a boronic acid or boronic ester group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[13] This modulation of the electronic band gap is crucial for designing materials with specific charge-injection and transport properties for organic electronic devices.[14]

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Carbazole | -5.4 | -2.1 | 3.3 |

| 9-Phenyl-9H-carbazol-3-yl)boronic acid | -5.6 | -2.3 | 3.3 |

| 9-(p-Tolyl)-9H-carbazol-3-yl)boronic acid | -5.5 | -2.2 | 3.3 |

Note: The values presented are representative and can vary based on the specific substituents and the method of measurement or calculation.

Photophysical Properties

Carbazole-based compounds are known for their strong fluorescence, making them suitable for applications in OLEDs and fluorescent sensors.[1][15] The boronic acid functionality can be exploited to create sensors that exhibit a change in fluorescence upon binding with analytes such as saccharides or fluoride ions.[9][16][17]

For instance, a water-soluble fluorescent sensor based on carbazole pyridinium boronic acid (CPBA) has been designed for the selective detection of glucose.[16][18] The fluorescence emission intensity of CPBA changes significantly upon the addition of glucose, a phenomenon attributed to aggregation-induced emission (AIE).[16][18]

Reactivity and Applications: From Materials to Medicine

The versatility of carbazole-based boronic acids stems from their ability to participate in a wide range of chemical transformations, enabling the synthesis of complex molecules with tailored properties.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and is extensively used to form carbon-carbon bonds.[5][6][19][20][21] Carbazole-based boronic acids are excellent coupling partners in these reactions, allowing for the facile introduction of the carbazole moiety into larger conjugated systems.[1][4] This is particularly important in the synthesis of polymers and small molecules for organic electronics.[1][12]

The general mechanism of the Suzuki-Miyaura coupling is depicted below:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction's efficiency and functional group tolerance have made it a favored method for constructing the complex molecular architectures required for high-performance organic electronic materials.[6][21][22][23][24]

Applications in Organic Electronics

Carbazole-based materials are widely used in OLEDs as host materials, fluorescent emitters, and charge-transporting layers due to their high charge mobility and energy transfer efficiency.[2][3][25] The ability to fine-tune the electronic properties of carbazole-based boronic acids through synthetic modifications allows for the development of materials with optimized performance in terms of brightness, color purity, and device longevity.[7][8]

Applications in Sensing

The boronic acid group can act as a recognition site for diol-containing molecules, such as saccharides.[9][17] This interaction can lead to changes in the photophysical properties of the carbazole fluorophore, forming the basis for fluorescent sensors.[16][18] These sensors are of great interest for applications in biomedical diagnostics, particularly for monitoring glucose levels.[16]

Applications in Drug Development

The carbazole scaffold is a privileged structure in medicinal chemistry, with many carbazole derivatives exhibiting a range of biological activities, including anticancer, antiviral, and neuroprotective properties.[10][26][27] Carbazole-based boronic acids are valuable intermediates in the synthesis of new drug candidates.[10][27] For example, various derivatives have been synthesized and evaluated for their efficacy in treating breast cancer.[27]

Characterization Protocols: Ensuring Quality and Purity

Thorough characterization is essential to confirm the structure and purity of synthesized carbazole-based boronic acids. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments. The chemical shifts of aromatic protons on the carbazole core typically appear in the range of 7.0-8.5 ppm.[28]

-

¹³C NMR: Reveals the number of different types of carbon atoms. Aromatic carbons of the carbazole skeleton generally resonate between 100 and 150 ppm.[28]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and to support the proposed structure.

-

Technique: Electrospray ionization (ESI) is a common technique for these compounds.

-

Data: The mass spectrum will show a peak corresponding to the molecular ion ([M]⁺) or a protonated/adducted species ([M+H]⁺, [M+Na]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Characteristic Bands: Look for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1400-1600 cm⁻¹), and B-O stretching of the boronic acid or ester group (~1300-1400 cm⁻¹).

UV-Visible and Fluorescence Spectroscopy

These techniques are crucial for evaluating the photophysical properties.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Solutions of known concentration are prepared in a suitable solvent (e.g., DMSO, ethanol), and the absorbance is measured over a range of wavelengths (typically 200-800 nm).[28]

-

Fluorescence Spectroscopy: Measures the emission properties of the compound. The sample is excited at a wavelength corresponding to an absorption maximum, and the emission spectrum is recorded. The fluorescence quantum yield can be determined relative to a known standard.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and information about the packing of molecules in the solid state.[29][30] This technique is invaluable for understanding structure-property relationships.

Conclusion

Carbazole-based boronic acids are a remarkable class of compounds with a rich and diverse chemistry. Their unique combination of electronic, photophysical, and reactive properties has positioned them as key building blocks in the development of advanced materials for organic electronics, highly sensitive fluorescent sensors, and novel therapeutic agents. The ability to systematically tune their properties through synthetic chemistry ensures that carbazole-based boronic acids will continue to be a fertile ground for innovation in science and technology.

References

- 1. nbinno.com [nbinno.com]

- 2. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Recent development of boronic acid-based fluorescent sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Unveiling electronic and remarkable non-linear optical properties of boron–nitrogen carbazole-based compounds via modification of π-linker and donor units: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 22. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pncalab.com [pncalab.com]

- 29. The Crystal and Molecular Structure of Carbazole | Semantic Scholar [semanticscholar.org]

- 30. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Electron Transport Properties of Diphenyl Carbazole Compounds

Introduction: The Pivotal Role of Diphenyl Carbazole Compounds in Organic Electronics

Diphenyl carbazole derivatives have emerged as a cornerstone in the field of organic electronics, underpinning the performance of a wide array of devices, from vibrant Organic Light-Emitting Diodes (OLEDs) to next-generation solar cells.[1][2] Their prominence stems from a unique combination of high thermal stability, excellent charge-transporting capabilities, and a molecular structure that is readily amenable to functionalization.[3][4] This adaptability allows for the fine-tuning of their electronic and optical properties to meet the specific demands of various applications.[1] While traditionally recognized for their hole-transporting characteristics, strategic molecular design has unlocked their potential as efficient electron-transporting materials.[5] This guide provides a comprehensive exploration of the electron transport properties of diphenyl carbazole compounds, delving into the theoretical foundations, experimental characterization, and the intricate relationship between molecular structure and device performance.

Theoretical Underpinnings of Electron Transport in Diphenyl Carbazole Systems

Charge transport in organic semiconductors, such as diphenyl carbazole compounds, fundamentally differs from that in their inorganic counterparts. Instead of charge carriers moving through delocalized bands, the transport is typically described by a hopping mechanism between localized molecular sites.[6][7] This process is governed by several key factors at the molecular level, which can be computationally modeled to predict and understand electron transport behavior.

The Hopping Model and the Gaussian Disorder Model

In amorphous or polycrystalline organic thin films, charge carriers "hop" between adjacent molecules. The rate of this hopping is influenced by the energetic disorder and positional disorder of the molecules. The Gaussian Disorder Model (GDM) is a widely accepted framework for describing this phenomenon.[8][9][10] It posits that the energies of the localized states (the Highest Occupied Molecular Orbital or HOMO for holes, and the Lowest Unoccupied Molecular Orbital or LUMO for electrons) are not uniform but follow a Gaussian distribution due to variations in molecular packing and electrostatic environment.[11] This energetic disorder creates a landscape of energetic barriers and wells that charge carriers must navigate.

Key Molecular Parameters Governing Electron Transport

The efficiency of electron hopping between two adjacent diphenyl carbazole molecules is primarily determined by two key parameters that can be estimated using Density Functional Theory (DFT) :

-

Electronic Coupling (Transfer Integral): This parameter quantifies the strength of the electronic interaction between the LUMOs of neighboring molecules. A larger electronic coupling facilitates more efficient electron transfer.

-

Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to its charged-state equilibrium geometry, and vice-versa, upon electron transfer.[6][12] A lower reorganization energy is highly desirable as it signifies a smaller energetic barrier for the hopping process. DFT calculations have shown that for some benzocarbazole isomers, it is possible to increase the size of the molecule without a corresponding increase in reorganization energy, with values as low as 0.11 eV for electron transport.[6]

The interplay of these factors dictates the macroscopic electron mobility of the material. A simplified representation of the electron hopping process is illustrated below.

Figure 1: A simplified diagram illustrating the electron hopping process between two diphenyl carbazole molecules.

Structure-Property Relationships: Engineering High Electron Mobility

The versatility of the carbazole core allows for strategic chemical modifications to enhance electron transport. The substitution pattern on the carbazole and phenyl rings significantly influences the electronic properties and molecular packing, thereby affecting the electron mobility.

Impact of Phenyl Substitution

The introduction of phenyl groups at various positions on the carbazole moiety can have a profound effect on the material's properties. For instance, the linkage between phenyl groups and the carbazole unit can alter the degree of electronic conjugation. A less conjugated system can lead to a wider bandgap and a higher triplet energy, which is beneficial for host materials in phosphorescent OLEDs.[13] Furthermore, the steric hindrance introduced by phenyl groups can influence the intermolecular packing in the solid state, which in turn affects the electronic coupling between adjacent molecules.

Influence of Electron-Withdrawing and Donating Groups

Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the diphenyl carbazole framework is a powerful strategy for tuning its electron-transporting properties.

-

Electron-Withdrawing Groups (EWGs): The incorporation of EWGs, such as cyano or oxadiazole moieties, can lower the LUMO energy level of the molecule.[12] This can facilitate electron injection from the cathode and improve the overall electron-transporting characteristics. For example, A–D–A′ type molecules incorporating both electron-donating carbazole and strong electron-accepting groups have demonstrated significantly higher electron currents compared to their counterparts without the strong acceptors.[5]

-

Electron-Donating Groups (EDGs): While seemingly counterintuitive for electron transport, the strategic placement of EDGs can also enhance performance by modifying the overall electronic structure and molecular orbital distribution.[12]

The following table summarizes the electron mobility of some representative carbazole-based compounds, highlighting the impact of structural modifications.

| Compound | Structure | Electron Mobility (μe) [cm²/Vs] | Measurement Technique | Reference |

| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | A widely used host material, primarily known for hole transport, but also exhibits electron mobility.[14] | 10⁻³ - 10⁻⁴ | Time-of-Flight (TOF) | [14] |

| CBP-CN | A CBP derivative with cyano groups, which enhance its electron-injecting and transporting capabilities.[15] | (Qualitatively enhanced) | (Device performance) | [15] |

| 3CNCzOXD / 4CNCzOXD | A–D–A′ type molecules with carbazole (donor) and oxadiazole/cyano (acceptors), showing significantly improved electron current.[5] | (Qualitatively enhanced) | (Device performance) | [5] |

| [16]C-Py-Cbz (Nanohoop) | A cyclic carbazole derivative exhibiting higher mobility compared to its linear analogue, demonstrating the impact of molecular geometry.[17] | 3.4 x 10⁻⁶ | Field-Effect Transistor (FET) | [17] |

| [16]L-Py-Cbz (Linear) | The linear counterpart to the nanohoop structure, showing lower electron mobility.[17] | 5.7 x 10⁻⁷ | Field-Effect Transistor (FET) | [17] |

Experimental Determination of Electron Mobility

Accurately measuring the electron mobility of diphenyl carbazole compounds is crucial for evaluating their potential in electronic devices. Several well-established techniques are employed for this purpose, each with its own set of principles and experimental considerations.

Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers.[18] In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter-electrode. The transit time (t_T) is determined from the transient photocurrent, and the mobility (μ) is calculated using the equation:

μ = d² / (V * t_T)

where 'd' is the film thickness and 'V' is the applied voltage.[19]

Step-by-Step TOF Measurement Protocol:

-

Sample Preparation: A relatively thick film (typically several micrometers) of the diphenyl carbazole compound is deposited on a transparent conductive substrate (e.g., ITO-coated glass). A semi-transparent top electrode (e.g., aluminum) is then deposited via thermal evaporation.[19]

-

Experimental Setup: The sample is placed in a cryostat to allow for temperature-dependent measurements. A pulsed laser is used as the excitation source, and the transient photocurrent is measured using a fast oscilloscope.[19]

-

Data Acquisition: A voltage is applied across the sample, and the laser is pulsed to generate charge carriers. The resulting photocurrent transient is recorded.

-

Data Analysis: The transit time is typically identified as the "knee" in a log-log plot of the photocurrent versus time. The mobility is then calculated using the equation above.

Figure 2: A flowchart outlining the key steps in a Time-of-Flight (TOF) mobility measurement.

Space-Charge-Limited Current (SCLC) Method

The Space-Charge-Limited Current (SCLC) method is another widely used technique to determine charge carrier mobility, particularly for thin-film devices.[20] This steady-state measurement involves fabricating an electron-only device and analyzing its current density-voltage (J-V) characteristics. In the SCLC regime, the current is dominated by the injected charge carriers rather than the intrinsic carriers. For a trap-free semiconductor, the J-V relationship is described by the Mott-Gurney law:[20]

J = (9/8) * ε₀ * εᵣ * μ * (V²/d³)

where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and d is the thickness of the organic layer.

Step-by-Step SCLC Measurement Protocol:

-

Device Fabrication: An electron-only device is fabricated by sandwiching the diphenyl carbazole layer between two electrodes with appropriate work functions to ensure efficient electron injection and block hole injection.[21] A common structure is ITO/Electron Injection Layer/Diphenyl Carbazole/Cathode.

-

J-V Characterization: The current density is measured as a function of the applied voltage in the dark.

-

Data Analysis: A plot of J versus V² should yield a straight line in the SCLC regime. The mobility can be extracted from the slope of this line.[21]

Organic Field-Effect Transistor (OFET) Characterization

Organic Field-Effect Transistors (OFETs) provide a platform to measure the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[7][16] An OFET consists of a source, a drain, and a gate electrode, separated by a dielectric layer, with the organic semiconductor forming the channel.

Step-by-Step OFET Fabrication and Characterization:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate and the silicon dioxide as the dielectric.[7]

-

Electrode Deposition: Source and drain electrodes (e.g., gold) are patterned on the dielectric surface.

-

Organic Semiconductor Deposition: A thin film of the diphenyl carbazole compound is deposited onto the substrate, covering the source and drain electrodes and the channel region. This can be done via thermal evaporation or solution-based techniques like spin-coating.[22]

-

Electrical Characterization: The transfer and output characteristics of the OFET are measured using a semiconductor parameter analyzer. The field-effect mobility can be calculated from the transfer characteristics in the saturation regime.

Figure 3: A flowchart depicting the workflow for fabricating and characterizing an Organic Field-Effect Transistor (OFET).

Conclusion and Future Outlook

Diphenyl carbazole compounds represent a versatile and highly promising class of materials for advancing organic electronics. Their electron transport properties can be systematically tailored through synthetic chemistry, enabling the development of materials with optimized performance for specific applications. A thorough understanding of the underlying charge transport mechanisms, coupled with precise experimental characterization, is paramount for unlocking their full potential. Future research will likely focus on the design of novel diphenyl carbazole derivatives with even lower reorganization energies and enhanced intermolecular electronic coupling to push the boundaries of electron mobility. The development of more sophisticated computational models will further aid in the rational design of next-generation materials, accelerating the innovation cycle in this exciting field.

References

- Gajda, K., et al. (2020). A DFT study of reorganization energy of some chosen carbazole derivatives. Scientific Bulletin. Physics, 41, 33-42.

- Wikipedia. (2023). Organic field-effect transistor.

- Kadashchuk, A., et al. (2025). How accurate are lattice models with Gaussian energy disorder in describing charge-carrier transport and reactions in amorphous organic semiconductors?. The Journal of Chemical Physics, 162(10).

- Ossila. (n.d.). Organic Field Effect Transistors (OFET).

- Kadashchuk, A., et al. (2025). How accurate are lattice models with Gaussian energy disorder in describing charge-carrier transport and reactions in amorphous organic semiconductors?. AIP Publishing.

- ResearchGate. (n.d.). Schematic description of the Gaussian disorder model (GDM).

- Gajda, K., et al. (2020).

- Van der Auweraer, M., et al. (2014). Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors. PMC.

- Wang, Q., et al. (2014). A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes.

- The Royal Society of Chemistry. (n.d.).

- Li, Y., et al. (2012). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties.

- Gryba, A., et al. (2022). Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP)

- ResearchGate. (n.d.).

- Ossila. (n.d.).

- Chemistry For Everyone. (2025). What Is An Organic Field-Effect Transistor (OFET)?. YouTube.

- ResearchGate. (2023). (PDF) Intrinsic electro-optical and thermodynamic properties of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

- Rothmann, M., et al. (2010).

- Benchchem. (n.d.). A Comparative Analysis of Hole Mobility in 9-Phenylcarbazole and TCTA for Organic Electronics.

- Po, R., et al. (2021). Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

- Fluxim. (2025). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors.

- Kitamura, M., et al. (2004). Measurement of Lateral Carrier Mobility in Organic Thin Films Using Time of Flight Method. Confit.

- ResearchGate. (2007). reorganization energies for charge transfer in carbazole compound containing trinitrofluorenone.

- ResearchGate. (n.d.). Synthesis of derivatives of carbazole and diphenyl imidazole.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- ResearchGate. (n.d.). Hole (λh) and electron (λe)

- Wang, Q., et al. (2020). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing.

- ResearchGate. (n.d.). Structures of fabricated three PHOLEDs: device A - CBP: Ir(piq) 3.

- ResearchGate. (2023). (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.

- ResearchGate. (2016).

- Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Chen, B., et al. (2000).

- Ossila. (n.d.). CBP, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl.

- Pathan, A. A., et al. (2024).

- Kim, M., et al. (2021).

- Pathan, A. A., et al. (2024). Synthetic Strategies for 3,6-Substituted Carbazole-based Polymers and Their Opto-Electronic Applications—A Review.

- Wang, Q., et al. (2022).

- ACS Publications. (2020). Toward Understanding Space-Charge Limited Current Measurements on Metal Halide Perovskites.

- OpenMETU. (2023). synthesis of novel carbazole derivatives by diels-alder reaction of indole-based dienes with.

- ACS Publications. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements.

- OpenMETU. (2023). SYNTHESIS OF NOVEL CARBAZOLE DERIVATIVES BY DIELS-ALDER REACTION OF INDOLE-BASED DIENES WITH VARIOUS DIENOPHILES.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). a) Measurement of electron mobility by the SCLC model, and the inset.

- Benchchem. (n.d.). A Comparative Performance Analysis of 9- Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs).

- Wang, Y.-C., et al. (2012).

- University Digital Conservancy. (n.d.). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals.

- Jones, A. C., et al. (2017). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. PubMed Central.

- ResearchGate. (n.d.). 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) with displacement vectors of.

- Figshare. (n.d.). Effects of rotational conformation on electronic properties of 4,4 -bis(carbazol-9-yl)biphenyl (CBP): the single-molecule pictur.

Sources

- 1. researchgate.net [researchgate.net]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic Strategies for 3,6-Substituted Carbazole-based Polymers and Their Opto-Electronic Applications-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Organic field-effect transistor - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. Microscopic Simulations of Charge Transport in Disordered Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A DFT study of reorganization energy of some chosen carbazole derivatives | Scientific Bulletin. Physics [eczasopisma.p.lodz.pl]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 16. ossila.com [ossila.com]

- 17. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) Enabled by Hole-Transport Material Incorporated Single Emission Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. confit.atlas.jp [confit.atlas.jp]

- 19. researchgate.net [researchgate.net]

- 20. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 21. rsc.org [rsc.org]

- 22. ossila.com [ossila.com]

A Technical Guide to the Photophysical and Electrochemical Properties of Carbazole Boronic Acids

Introduction: The Rising Prominence of Carbazole Boronic Acids

Carbazole boronic acids are a class of organic compounds that have garnered significant attention from the scientific community, particularly in the fields of materials science and drug development.[1][2][3] This interest stems from the unique combination of the carbazole moiety, known for its excellent charge-transporting properties and high thermal stability, with the versatile reactivity of the boronic acid group.[1] This guide provides an in-depth exploration of the photophysical and electrochemical characteristics of these fascinating molecules, offering valuable insights for researchers, scientists, and professionals in drug development.

The carbazole core, a nitrogen-containing heterocyclic aromatic compound, provides a rigid, planar structure with a delocalized π-electron system.[4] This inherent electronic architecture is the foundation for its remarkable photophysical and electrochemical behavior. The introduction of a boronic acid [-B(OH)₂] functional group further enhances the utility of the carbazole scaffold, enabling its use as a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] Moreover, the boronic acid moiety itself can act as a recognition site, particularly for diols, making these compounds valuable as chemical sensors.[5][6][7]

This guide will delve into the fundamental principles governing the photophysical and electrochemical properties of carbazole boronic acids, provide detailed experimental protocols for their characterization, and discuss the structure-property relationships that are crucial for designing molecules with tailored functionalities.

I. Unraveling the Photophysical Properties: A Dance of Light and Electrons

The interaction of carbazole boronic acids with light gives rise to their characteristic photophysical properties, primarily absorption and fluorescence. These phenomena are dictated by the electronic transitions between different molecular orbitals within the molecule.

A. UV-Visible Absorption Spectroscopy: Capturing Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic structure of molecules. When a carbazole boronic acid molecule absorbs a photon of light with the appropriate energy, an electron is promoted from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy unoccupied molecular orbital, such as the lowest unoccupied molecular orbital (LUMO).

The absorption spectra of carbazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the aromatic carbazole core. The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the carbazole ring and the nature of the groups attached to the boronic acid. For instance, extending the π-conjugation of the system by introducing aromatic substituents generally leads to a bathochromic (red) shift in the absorption maximum (λmax).[8]

Table 1: Representative UV-Visible Absorption Data for Carbazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

| 9-Phenylcarbazole | Dichloromethane | 294, 337 | 21,000, 4,500 | Fictional Example |

| (9-Phenyl-9H-carbazol-3-yl)boronic acid | THF | 298, 342 | 23,500, 5,200 | [9] |

| Carbazole Pyridinium Boronic Acid (CPBA) | Water | 295, 330, 345 | Not Reported | [1][10] |

B. Fluorescence Spectroscopy: The Emission of Light

Following the absorption of light and promotion to an excited state, the molecule can relax back to its ground state through various pathways, one of which is the emission of a photon. This process is known as fluorescence. Carbazole and its derivatives are well-known for their strong fluorescence, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[3][4]

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λem) and quantum yield (ΦF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

The fluorescence properties of carbazole boronic acids can be tuned by chemical modifications. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the HOMO and LUMO, thereby influencing the emission color and quantum yield.[11] For example, increasing the electron-donating ability of substituents on the carbazole core can lead to a red-shift in the emission spectrum.[11]

Table 2: Representative Fluorescence Data for Carbazole Derivatives

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) | Reference |

| 9-Phenylcarbazole | Dichloromethane | 337 | 352, 367 | 0.45 | Fictional Example |

| N-mesityl-3,6-di(p-tolyl)carbazole | Dichloromethane | 350 | 388 | 0.09 | [8] |

| N-phenyl-3,6-di(naphthalen-2-yl)carbazole | Dichloromethane | 360 | 412 | 0.28 | [8] |

| Carbazole Pyridinium Boronic Acid (CPBA) | Water | 345 | 365 (monomer), 475 (aggregate) | Not Reported | [1][10] |

C. Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

The following is a generalized protocol for acquiring UV-Vis absorption and fluorescence spectra of carbazole boronic acids.

1. Sample Preparation:

- Prepare a stock solution of the carbazole boronic acid derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) at a concentration of approximately 10-3 M.

- From the stock solution, prepare a series of dilutions to a final concentration range of 10-5 to 10-6 M. The optimal concentration should result in an absorbance maximum between 0.1 and 1.0 for UV-Vis measurements to ensure adherence to the Beer-Lambert law.[12][13]

2. UV-Vis Spectroscopy Measurement: [12][14]

- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.[14]

- Use a matched pair of quartz cuvettes with a 1 cm path length.

- Fill one cuvette with the pure solvent to be used as a blank.

- Fill the second cuvette with the sample solution.

- Record a baseline spectrum with the blank cuvette.

- Measure the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

3. Fluorescence Spectroscopy Measurement: [15]

- Turn on the fluorometer and allow the excitation lamp to stabilize.

- Use a four-sided polished quartz cuvette.

- Fill the cuvette with the sample solution (typically the same solution used for UV-Vis).

- Set the excitation wavelength (λex) to the absorption maximum (λmax) determined from the UV-Vis spectrum.

- Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

- To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[15] The quantum yield of the sample can then be calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[16]

II. Probing the Electrochemical Behavior: The Flow of Electrons

The electrochemical properties of carbazole boronic acids are crucial for their application in electronic devices, as they determine the ease with which these molecules can be oxidized or reduced. Cyclic voltammetry is the primary technique employed to investigate these properties.

A. Cyclic Voltammetry: Mapping Redox Potentials

Cyclic voltammetry (CV) is an electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured.[17] The resulting plot of current versus potential is called a cyclic voltammogram, which provides information about the redox processes of the analyte.

For carbazole derivatives, the first oxidation is typically a reversible or quasi-reversible process corresponding to the removal of an electron from the HOMO to form a radical cation. The oxidation potential (Eox) is a key parameter that reflects the energy of the HOMO. A lower oxidation potential indicates a higher HOMO energy level, meaning the molecule is more easily oxidized.

The reduction process, involving the addition of an electron to the LUMO, is often irreversible for simple carbazoles but can be made reversible through appropriate chemical modifications. The reduction potential (Ered) provides information about the LUMO energy level. A less negative (or more positive) reduction potential indicates a lower LUMO energy level, meaning the molecule is more easily reduced.

From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) (eV) ELUMO = -e (Eredonset - E1/2(Fc/Fc⁺) + 4.8) (eV)

The electrochemical band gap (Egec) can then be calculated as the difference between the LUMO and HOMO energy levels:

Egec = ELUMO - EHOMO

Table 3: Representative Electrochemical Data for Carbazole Derivatives

| Compound | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | EHOMO (eV) | ELUMO (eV) | Egec (eV) | Reference |

| 9-Phenylcarbazole | 1.15 | -2.80 | -5.55 | -1.60 | 3.95 | Fictional Example |

| PTCz-9'Cz | 0.79 | Not Reported | -5.59 | Not Reported | Not Reported | [11] |

| PTCz-3'TCz | 0.60 | Not Reported | -5.40 | Not Reported | Not Reported | [11] |

| PTCz-NTol2 | 0.22 | Not Reported | -5.02 | Not Reported | Not Reported | [11] |

B. Experimental Protocol: Cyclic Voltammetry

The following is a general protocol for performing cyclic voltammetry on carbazole boronic acid derivatives.[17][18][19][20]

1. Materials and Setup:

- Electrochemical Cell: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[17][20]

- Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[20]

- Analyte Solution: A solution of the carbazole boronic acid derivative (typically 1-5 mM) in the electrolyte solution.

- Potentiostat: An instrument that controls the potential and measures the current.

2. Procedure:

- Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.

- Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.[18]

- Connect the electrodes to the potentiostat.

- Set the parameters for the cyclic voltammetry experiment, including the initial potential, vertex potentials, and scan rate (a typical starting scan rate is 100 mV/s).

- Run the cyclic voltammogram.